molecular formula C15H15F3O3 B1323805 cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid CAS No. 733740-45-9

cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid

Cat. No.: B1323805
CAS No.: 733740-45-9
M. Wt: 300.27 g/mol
InChI Key: SJYYLUUYOGRNAZ-VHSXEESVSA-N
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Description

cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid: is a synthetic organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with a carboxylic acid group and a 2-oxo-2-(2-trifluoromethylphenyl)ethyl group

Scientific Research Applications

cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest in the development of new pharmaceuticals and in biochemical studies.

    Industry: It may be used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the 2-oxo-2-(2-trifluoromethylphenyl)ethyl intermediate: This step involves the reaction of 2-trifluoromethylbenzaldehyde with an appropriate reagent to form the 2-oxo-2-(2-trifluoromethylphenyl)ethyl group.

    Cyclopentane ring formation: The intermediate is then reacted with a cyclopentane derivative under specific conditions to form the cyclopentane ring.

    Introduction of the carboxylic acid group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts to improve reaction efficiency are often employed.

Chemical Reactions Analysis

Types of Reactions

cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the oxo group or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Mechanism of Action

The mechanism by which cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • cis-3-[2-Oxo-2-(2-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid
  • cis-3-[2-Oxo-2-(2-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid
  • cis-3-[2-Oxo-2-(2-bromophenyl)ethyl]cyclopentane-1-carboxylic acid

Uniqueness

The presence of the trifluoromethyl group in cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it distinct from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(1R,3S)-3-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3O3/c16-15(17,18)12-4-2-1-3-11(12)13(19)8-9-5-6-10(7-9)14(20)21/h1-4,9-10H,5-8H2,(H,20,21)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYYLUUYOGRNAZ-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1CC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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